molecular formula C9H6O2 B054546 Benzofuran-6-carbaldehyde CAS No. 123297-88-1

Benzofuran-6-carbaldehyde

Cat. No.: B054546
CAS No.: 123297-88-1
M. Wt: 146.14 g/mol
InChI Key: HLSNQZQSNWFXET-UHFFFAOYSA-N
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Description

Benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofuran-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of ortho-hydroxyaryl aldehydes under acidic conditions. Another method includes the use of palladium-catalyzed coupling reactions, which provide a high yield and selectivity .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure efficiency and scalability. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzofuran-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Comparison with Similar Compounds

  • Benzofuran-2-carbaldehyde
  • Benzofuran-3-carbaldehyde
  • Benzothiophene-6-carbaldehyde

Comparison: Benzofuran-6-carbaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and biological activity. Compared to benzofuran-2-carbaldehyde and benzofuran-3-carbaldehyde, this compound exhibits distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

1-benzofuran-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSNQZQSNWFXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559285
Record name 1-Benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123297-88-1
Record name 1-Benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of triflate 20-3 (0.798 g, 3.0 mmol), Pd(OAc)2 (13.5 mg, 0.060 mmol), and diphenylphosphinopropane (24 mg, 0.060 mmol) in DMF (15 mL) was heated to 70° C. with a gentle flow of CO (g) passing through it. Triethylamine (1.66 mL, 12 mmol) was added followed by trioctylsilane (2.70 mL, 6.0 mmol). The solution was maintained at 70° C. for 2 h, and cooled to room temperature. The solution was diluted with water (10 mL). The mixture was extracted with Et2O (2×30 mL). The combined organic extracts were washed with brine (10 mL), dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (5% acetone/hexanes) to give the desired aldehyde 20-4.
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0.798 g
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24 mg
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15 mL
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13.5 mg
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1.66 mL
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2.7 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl benzofuran-6-carboxylate (1 eq.) in dry THF was added a solution of LiAlH4 (1M in THF, 1.5 eq.) at 0° C. under argon. The reaction mixture was stirred at 0° C. for 2.5 h. Water, aqueous NaOH (2N) and water were then added and the mixture was stirred at 20° C. for 30 min. The crude was passed through a pad of celite and solvent removed under reduced pressure. To a solution of the residue (1 eq.) in DCM was added MnO2 (10 eq.). The dark suspension was stirred at 20° C. for 15 h, filtered through a pad of celite and the solvent removed under reduced pressure to afford benzofuran-6-carboxaldehyde which was used as such without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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